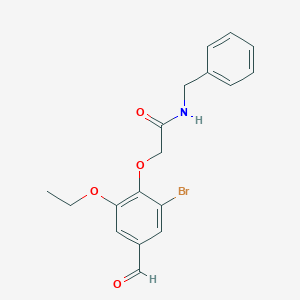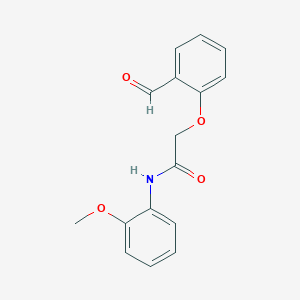methyl]quinolin-8-ol](/img/structure/B307644.png)
2-Methyl-7-[[(6-methylpyridin-2-yl)amino](3-nitrophenyl)methyl]quinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-7-[[(6-methylpyridin-2-yl)amino](3-nitrophenyl)methyl]quinolin-8-ol, also known as MMNQ or Nitroquoline, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. MMNQ is a quinoline derivative that possesses a nitro group and a pyridine moiety. This molecule has been studied extensively for its anti-tumor properties and has shown promising results in preclinical studies.
科学的研究の応用
2-Methyl-7-[[(6-methylpyridin-2-yl)amino](3-nitrophenyl)methyl]quinolin-8-ol has been studied extensively for its anti-tumor properties. In vitro studies have shown that this compound induces apoptosis (programmed cell death) in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been shown to inhibit the growth of cancer cells by interfering with the cell cycle and inducing cell cycle arrest. In vivo studies using animal models have demonstrated that this compound can inhibit tumor growth and metastasis. Additionally, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
作用機序
The mechanism of action of 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](3-nitrophenyl)methyl]quinolin-8-ol is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of oxidative stress in cancer cells. This compound has been shown to increase the production of ROS, which can lead to DNA damage and ultimately cell death. This compound may also inhibit the activity of certain enzymes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-tumor properties, this compound has been shown to possess anti-inflammatory and antioxidant properties. This compound has also been shown to modulate the activity of certain enzymes involved in cellular metabolism and energy production. This compound may also have neuroprotective effects and has been studied for its potential applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
2-Methyl-7-[[(6-methylpyridin-2-yl)amino](3-nitrophenyl)methyl]quinolin-8-ol has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and purified via column chromatography. This compound has been shown to be stable under various conditions, making it suitable for use in in vitro and in vivo experiments. However, there are also some limitations to the use of this compound in lab experiments. This compound has been shown to have some toxicity in certain cell lines, and its mechanism of action is not fully understood, which may limit its potential applications.
将来の方向性
There are several future directions for research on 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](3-nitrophenyl)methyl]quinolin-8-ol. One potential direction is to further elucidate the mechanism of action of this compound and its interactions with other cellular components. Another direction is to explore the potential applications of this compound in the treatment of other diseases, such as neurodegenerative diseases. Additionally, further studies are needed to optimize the synthesis of this compound and improve its efficacy and safety. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
合成法
2-Methyl-7-[[(6-methylpyridin-2-yl)amino](3-nitrophenyl)methyl]quinolin-8-ol can be synthesized through a multistep process involving the reaction of 2-methylquinoline-8-carbaldehyde with 2-aminonicotinic acid, followed by a series of chemical transformations, including nitration and reduction. The final product is obtained after purification via column chromatography. The synthesis of this compound has been described in detail in several scientific publications, and the yield of the reaction can be optimized by modifying the reaction conditions.
特性
分子式 |
C23H20N4O3 |
|---|---|
分子量 |
400.4 g/mol |
IUPAC名 |
2-methyl-7-[[(6-methylpyridin-2-yl)amino]-(3-nitrophenyl)methyl]quinolin-8-ol |
InChI |
InChI=1S/C23H20N4O3/c1-14-5-3-8-20(24-14)26-21(17-6-4-7-18(13-17)27(29)30)19-12-11-16-10-9-15(2)25-22(16)23(19)28/h3-13,21,28H,1-2H3,(H,24,26) |
InChIキー |
NEXQMABZRZRZOX-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(C2=CC(=CC=C2)[N+](=O)[O-])C3=C(C4=C(C=CC(=N4)C)C=C3)O |
正規SMILES |
CC1=NC(=CC=C1)NC(C2=CC(=CC=C2)[N+](=O)[O-])C3=C(C4=C(C=CC(=N4)C)C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[2-(Benzyloxy)-3-methoxyphenyl]-3-(ethylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307561.png)
![(5Z)-5-(anthracen-9-ylmethylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B307565.png)
![2-[7-Butanoyl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chloro-6-methoxyphenyl butanoate](/img/structure/B307567.png)
![[6-(2-chloro-6-fluorophenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl](phenyl)methanone](/img/structure/B307568.png)
![2-Chloro-4-[3-(ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate](/img/structure/B307569.png)
![methyl 2-(2-chloro-4-isopropoxy-5-methoxybenzylidene)-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307571.png)
![3-[(4E)-4-[[2,3-dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B307572.png)
![(5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one](/img/structure/B307574.png)
![6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one](/img/structure/B307575.png)
![4-(2-hydroxyethoxy)-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B307576.png)



![2-{4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-methoxyphenoxy}-N-phenylacetamide](/img/structure/B307586.png)